3-Bromo-4-cyclopropoxybenzaldehyde
Description
3-Bromo-4-cyclopropoxybenzaldehyde is a benzaldehyde derivative featuring a bromine atom at the 3-position and a cyclopropoxy group (a strained ether substituent) at the 4-position of the aromatic ring. This compound is of significant interest in organic synthesis due to its reactive aldehyde group and the steric/electronic effects imparted by the bromine and cyclopropoxy moieties. The cyclopropoxy group’s unique three-membered ring structure may confer distinct reactivity compared to linear or bulkier ethers .
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-bromo-4-cyclopropyloxybenzaldehyde |
InChI |
InChI=1S/C10H9BrO2/c11-9-5-7(6-12)1-4-10(9)13-8-2-3-8/h1,4-6,8H,2-3H2 |
InChI Key |
IADXOYSSQAIGID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-4-cyclopropoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 4-cyclopropoxybenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
Industrial production of 3-Bromo-4-cyclopropoxybenzaldehyde may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography helps in obtaining high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyclopropoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: 3-Bromo-4-cyclopropoxybenzoic acid.
Reduction: 3-Bromo-4-cyclopropoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-cyclopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyclopropoxybenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 3-Bromo-4-cyclopropoxybenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Analysis
Physicochemical and Reactivity Differences
- Electrophilicity : The aldehyde group in 3-Bromo-4-cyclopropoxybenzaldehyde is more electrophilic than in 4-(Bromomethyl)benzaldehyde due to the electron-withdrawing cyclopropoxy group (vs. bromomethyl’s inductive effect) .
- Thermal Stability : Strained cyclopropoxy ethers may exhibit lower thermal stability than linear ethers like allyloxy or benzyloxy derivatives, as seen in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
